N,1-bis(2-methylpropyl)piperidine-4-carboxamide;oxalic acid
Overview
Description
“N,1-diisobutyl-4-piperidinecarboxamide oxalate” is a compound that belongs to the class of piperidine-4-carboxamides . Piperidine-4-carboxamides have been identified as potential targets for DNA gyrase in Mycobacterium abscessus, a type of bacteria .
Synthesis Analysis
The synthesis of piperidine-4-carboxamides involves various intra- and intermolecular reactions . For instance, a mixture of N-(6-methoxy-1,5-naphthyridin-4-yl)-4-piperidinecarboxamide, triethylamine, and 1-(2-bromoethyl)-4-(trifluoromethyl)benzene in dimethylformamide was stirred at 50°C for 16 hours .
Molecular Structure Analysis
The molecular structure of “N,1-diisobutyl-4-piperidinecarboxamide oxalate” is not explicitly available. However, the molecular formula of a similar compound, N-Isobutyl-4-piperidinecarboxamide, is C10H20N2O .
Chemical Reactions Analysis
The specific chemical reactions involving “N,1-diisobutyl-4-piperidinecarboxamide oxalate” are not explicitly mentioned in the available resources. However, piperidine-4-carboxamides have been found to inhibit the wild-type enzyme but not the P4C-resistant mutant .
Physical and Chemical Properties Analysis
The specific physical and chemical properties of “N,1-diisobutyl-4-piperidinecarboxamide oxalate” are not explicitly mentioned in the available resources. However, a similar compound, N,N-Dimethyl-4-piperidinecarboxamide, has a molecular weight of 156.225 Da .
Mechanism of Action
Safety and Hazards
The specific safety and hazards associated with “N,1-diisobutyl-4-piperidinecarboxamide oxalate” are not explicitly mentioned in the available resources. However, diisobutyl phthalate (DIBP), a related compound, has been identified as a substance of very high concern due to its endocrine-disrupting properties .
Future Directions
The future directions for “N,1-diisobutyl-4-piperidinecarboxamide oxalate” and similar compounds could involve further research into their potential as antimicrobial agents against the M. abscessus complex . Additionally, the development of new analgesics has always been one of the main aims .
Properties
IUPAC Name |
N,1-bis(2-methylpropyl)piperidine-4-carboxamide;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O.C2H2O4/c1-11(2)9-15-14(17)13-5-7-16(8-6-13)10-12(3)4;3-1(4)2(5)6/h11-13H,5-10H2,1-4H3,(H,15,17);(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPDAGSXSVDRPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CCN(CC1)CC(C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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